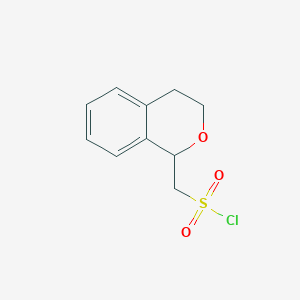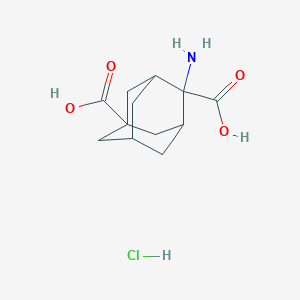
4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride is a specialty chemical compound with the molecular formula C₁₂H₁₈ClNO₄ and a molecular weight of 275.73 g/mol . This compound is primarily used in proteomics research and has a unique adamantane structure, which is a diamondoid hydrocarbon known for its stability and rigidity .
Vorbereitungsmethoden
The synthesis of 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride involves several steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaphthalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields.
Analyse Chemischer Reaktionen
4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein structures and functions.
Wirkmechanismus
The mechanism of action of 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. This modulation can lead to changes in cellular processes and biochemical pathways, ultimately affecting the function and behavior of cells .
Vergleich Mit ähnlichen Verbindungen
4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride can be compared with other adamantane derivatives such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent used to treat influenza.
What sets this compound apart is its specific structure, which includes both amino and carboxylic acid functional groups, making it particularly useful in proteomics research and other specialized applications .
Eigenschaften
Molekularformel |
C12H18ClNO4 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
4-aminoadamantane-1,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO4.ClH/c13-12(10(16)17)7-1-6-2-8(12)5-11(3-6,4-7)9(14)15;/h6-8H,1-5,13H2,(H,14,15)(H,16,17);1H |
InChI-Schlüssel |
KHCXXCBVPHKLMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3(C(=O)O)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226121.png)
![2-[4-(Cyclopentylamino)phenyl]ethan-1-ol](/img/structure/B13226127.png)
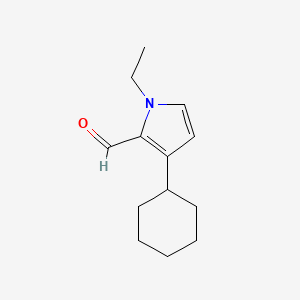
![[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13226161.png)
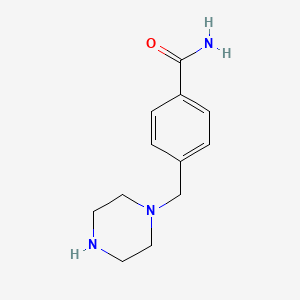
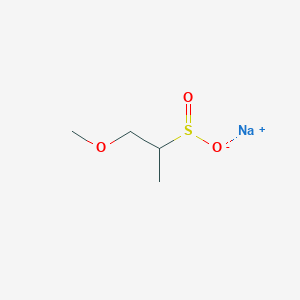
![1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B13226169.png)
![2-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13226174.png)

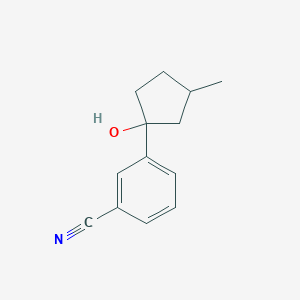
![6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13226186.png)
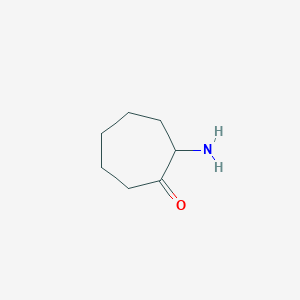
![2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
